molecular formula C13H17N4P B2469978 Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane CAS No. 399001-56-0

Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane

Cat. No.: B2469978
CAS No.: 399001-56-0
M. Wt: 260.281
InChI Key: CWAQXUDKSNDEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane” likely contains two aziridine rings, a phenyl group, an imidazole ring, and a phosphane group . Aziridines are three-membered cyclic compounds with one nitrogen atom and two carbon atoms in the ring. The phenyl group is a six-membered aromatic ring, commonly known as a benzene ring. The imidazole ring is a five-membered ring containing two nitrogen atoms. The phosphane group contains a phosphorus atom .


Chemical Reactions Analysis

Aziridines are known to be reactive due to the ring strain of the three-membered ring . They can undergo ring-opening reactions with various nucleophiles . The imidazole ring can act as a nucleophile in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups . Aziridines are generally polar and can participate in hydrogen bonding, which could influence properties like solubility and boiling/melting points .

Scientific Research Applications

Synthesis and Characterization

Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane and its derivatives have been a subject of study for their unique structural properties and potential applications. The synthesis of novel bis(imidazole-2-thion-4-yl)phosphanes has been achieved through a lithiation and phosphanylation reaction process. This method yields P-thio and P-seleno derivatives, demonstrating the versatile nature of these compounds in creating a variety of derivatives with different elemental compositions (Sauerbrey et al., 2012). Furthermore, the study of bis(imidazole-based) phosphane oxides has revealed extensive hydrogen bonding networks in their solid-state structures, indicating their potential applications in various fields, including material science (Kunz et al., 2011).

Catalysis and Ligand Properties

In the realm of catalysis, certain bis(imidazol-2-yl) derivatives have shown significant promise. For instance, the modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing substituents has led to a substantial increase in anionophoric activity, highlighting their potential use in anion transport and related applications (Peng et al., 2016). Additionally, the hydration of alkynes catalyzed by L–Au–X complexes, where the ligand plays a crucial role, presents an efficient, general, and green methodology for various synthetic processes (Gatto et al., 2018).

Application in Material Science and Electronics

Bis(imidazol-2-yl) and related compounds have also found applications in material science and electronics. For instance, certain silicon-centered benzimidazole derivatives have been synthesized, showing high thermal stability and fluorescence with emission in the violet to blue region, indicating their potential as blue emitters in organic light-emitting diodes (OLEDs) (Ma et al., 2011).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “Bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane” would require appropriate safety measures . Aziridines are known to be potentially hazardous due to their reactivity .

Future Directions

The study of such a compound could be of interest in various fields, depending on its properties. For example, aziridines are used in the synthesis of various pharmaceuticals, so this compound could potentially have medicinal applications .

Properties

IUPAC Name

bis(aziridin-1-yl)-(2-phenyl-4,5-dihydroimidazol-1-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N4P/c1-2-4-12(5-3-1)13-14-6-7-17(13)18(15-8-9-15)16-10-11-16/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAQXUDKSNDEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)P(N3CC3)N4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.